N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE
Overview
Description
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C17H13N3O6 This compound is characterized by its unique structure, which includes furan rings, nitro groups, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the furoylamino intermediate: This involves the reaction of furoic acid with an appropriate amine under acidic conditions to form the furoylamino group.
Nitration: The nitro group is introduced via nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Coupling reactions: The final step involves coupling the intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-5-(3-NITROPHENYL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(2-methoxy-5-nitrophenyl)-2-furamide
- N-(4,5-dimethyl-2-nitrophenyl)-2-furamide
- N-ethyl-5-(3-nitrophenyl)-2-furamide
These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific combination of furoylamino, methoxyphenyl, and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[5-(furan-2-carbonylamino)-2-methoxyphenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O7/c1-31-19-8-7-15(24-22(27)20-6-3-11-32-20)13-17(19)25-23(28)21-10-9-18(33-21)14-4-2-5-16(12-14)26(29)30/h2-13H,1H3,(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNGABZLIGRTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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